2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one - 1181334-71-3

2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-1780752
CAS Number: 1181334-71-3
Molecular Formula: C12H12BrN3O
Molecular Weight: 294.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: Dihydropyridazin-3-ones can be synthesized through condensation reactions between hydrazines and suitable dicarbonyl compounds, such as 4-aryl-2-oxo-butanoic acids. []
  • Cyclization reactions: Another approach involves the cyclization of appropriate precursors, such as hydralazones, using dehydrating agents like polyphosphoric acid (PPA). []
  • Multi-step synthesis: More complex dihydropyridazin-3-ones may require multi-step syntheses involving various chemical transformations. [, , , ]
Applications
  • Anticancer agents: Some dihydropyridazin-3-ones have demonstrated promising anticancer activity by inhibiting key enzymes involved in cancer cell growth and proliferation. [, ]
  • Antiviral agents: Certain dihydropyridazin-3-ones exhibit potent antiviral activity against various viruses, including avian influenza virus (H5N1). []
  • Antimicrobial agents: Several dihydropyridazin-3-ones possess antibacterial and antifungal properties, making them potential candidates for the development of novel antimicrobial drugs. [, , ]
  • Anti-inflammatory agents: Some dihydropyridazin-3-ones have shown anti-inflammatory activity by modulating the production of inflammatory mediators. [, ]
  • Ligands for neuroreceptors: Certain dihydropyridazin-3-ones are ligands for specific neuroreceptors, such as nicotinic acetylcholine receptors, and could be useful in the treatment of neurological disorders. []

Furthermore, the presence of a bromine atom in 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one opens possibilities for further functionalization using various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules with desired properties. []

Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate

  • Compound Description: This compound is a pyridazinone derivative with a 4-(methoxycarbonyl)phenyl group linked to the pyridazinone ring by a methylene spacer. The pyridazine ring adopts a twisted conformation. The molecule forms dimers via centrosymmetric intermolecular N—H⋯O hydrogen bonds. These dimers are further linked by C—Br⋯O=C interactions forming a one-dimensional polymeric structure.
  • Relevance: This compound shares the core 6-(4-bromophenyl)-2,3-dihydropyridazin-3-one structure with the target compound, 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one. The key difference is the substitution at the 2-position of the pyridazinone ring. While the target compound has a 2-aminoethyl substituent, this related compound has a 4-(methoxycarbonyl)benzyl substituent at the 4-position.

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

  • Compound Description: This compound is a 2,3-dihydropyridazin-3-one derivative where a benzimidazole moiety is directly attached to the 6-position of the pyridazinone ring.
  • Relevance: This compound shares the core 2,3-dihydropyridazin-3-one structure with 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one. The difference lies in the substituent at the 6-position. The target compound has a 4-bromophenyl group at the 6-position, while this compound has a benzimidazole substituent.

8,9-Dimethoxy-6-(4-bromophenyl)-11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-one (5b)

  • Compound Description: This compound is a 2,3-benzodiazepine derivative with a triazolone ring fused to the "c" edge of the benzodiazepine core. It exhibits potent noncompetitive 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionate (AMPA) receptor antagonist activity. It is significantly more potent than GYKI-52466 and Talampanel, other known AMPA antagonists.
  • Relevance: Though not a direct structural analog, this compound highlights the biological relevance of incorporating a 4-bromophenyl substituent. In this case, it is present on a benzodiazepine core, while the target compound, 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one, features it on a pyridazinone ring. The shared 4-bromophenyl moiety suggests potential for exploring similar biological activities for the target compound.

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: This compound is a selective, high-affinity α7 nicotinic acetylcholine receptor (nAChR) agonist. It shows rapid binding kinetics and low nonspecific binding. [, ]
  • Relevance: While not containing the pyridazinone ring system, [H]A-585539 features a 6-phenylpyridazine moiety which is structurally similar to the 6-(4-bromophenyl)-2,3-dihydropyridazin-3-one core of the target compound. This similarity, particularly the presence of a phenylpyridazine, suggests that exploring the target compound for nAChR activity could be of interest. [, ]

6-(4-Chlorophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-dihydropyridazin-3(2H)-one (4b) & 6-(4-Bromophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-dihydropyridazin-3(2H)-one (4c)

  • Compound Description: These compounds are dihydropyridazin-3(2H)-one derivatives with a (5-phenyl-1,3,4-thiadiazol-2-yl)amino group substituted at the 4-position. They have been tested as antioxidants for base oil and as corrosion inhibitors for carbon steel in acid medium.
  • Relevance: These compounds share the core dihydropyridazin-3(2H)-one structure with 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one. The structural differences lie in the substitution at the 2- and 4-positions. These compounds lack substitution at the 2-position, while the target compound has a 2-aminoethyl group. Furthermore, these compounds have a (5-phenyl-1,3,4-thiadiazol-2-yl)amino group at the 4-position, which is absent in the target compound. Despite these differences, the shared core structure and similar halogenated phenyl substituents at the 6-position make these compounds relevant for comparison.

4-(2-Bromophenyl)-2-(2-oxo-2-phenylethyl)butanoic Acid

  • Compound Description: This compound is a precursor used in the synthesis of 2,3-dihydropyridazin-3-ones. It is synthesized from the reaction of benzylpyruvic acid with methyl phenyl ketone.
  • Relevance: This compound is a key intermediate in a synthetic route towards 2,3-dihydropyridazin-3-ones, the same class as 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one. Specifically, this intermediate leads to the formation of 6-aryl substituted 2,3-dihydropyridazin-3-ones. The presence of the 2-bromophenyl group in this intermediate is important as it can be further modified or retained in the final pyridazinone product, highlighting a possible synthetic connection to the target compound.

2-(2-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: These compounds are used as starting materials in a copper-catalyzed sequential arylation and intramolecular annulation reaction with amidines to synthesize quinazolino[3,4-a]quinazolin-13(12H)-ones.
  • Relevance: While belonging to a different heterocyclic class (quinazolinone), these compounds share a key structural motif with 2-(2-aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one: a 2-bromophenyl group directly attached to a six-membered heterocyclic ring. This similarity suggests possible synthetic strategies or reactivity patterns that may be applicable to the target compound.

Properties

CAS Number

1181334-71-3

Product Name

2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-(2-aminoethyl)-6-(4-bromophenyl)pyridazin-3-one

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

InChI

InChI=1S/C12H12BrN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2

InChI Key

YETDGVMQJYQYAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Br

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.